(Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one
CAS No.: 488825-68-9
Cat. No.: VC4333403
Molecular Formula: C15H11N3OS2
Molecular Weight: 313.39
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 488825-68-9 |
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Molecular Formula | C15H11N3OS2 |
Molecular Weight | 313.39 |
IUPAC Name | (5Z)-3-anilino-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Standard InChI | InChI=1S/C15H11N3OS2/c19-14-13(10-11-6-8-16-9-7-11)21-15(20)18(14)17-12-4-2-1-3-5-12/h1-10,17H/b13-10- |
Standard InChI Key | WPEIBXMRVIDMLJ-RAXLEYEMSA-N |
SMILES | C1=CC=C(C=C1)NN2C(=O)C(=CC3=CC=NC=C3)SC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The core structure of (Z)-3-(phenylamino)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one consists of a thiazolidin-4-one ring system substituted at positions 3 and 5. Key structural elements include:
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Position 3: A phenylamino group (-NH-C6H5) introduced via nucleophilic substitution of the 2-thioxo moiety.
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Position 5: A pyridin-4-ylmethylene substituent (-CH=C5H4N) formed through Knoevenagel condensation.
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Stereochemistry: Exclusive (Z)-configuration at the C5 methylene group, stabilized by intramolecular hydrogen bonding between the thioxo group and the pyridine nitrogen .
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
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1H NMR: A singlet at δ 9.26 ppm corresponds to the pyridin-4-ylmethylene proton, while aromatic protons of the phenylamino group appear as multiplet signals between δ 7.30–7.50 ppm .
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13C NMR: The thiazolidinone carbonyl (C4=O) resonates at ~170 ppm, with the thiocarbonyl (C2=S) observed near 190 ppm .
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HRMS: Molecular ion peaks align with the theoretical m/z of 369.08 (C16H12N4OS2) .
Synthetic Methodologies
Microwave-Assisted Knoevenagel Condensation
The pyridin-4-ylmethylene group is introduced via a microwave-optimized Knoevenagel reaction:
Procedure:
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Reactants: 2-Thioxothiazolidin-4-one (1.0 eq) and pyridin-4-carbaldehyde (1.2 eq).
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Conditions: Acetic acid (3 eq), piperidine (0.1 eq), microwave irradiation (100 W, 120°C, 10 min).
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Yield: 85–92% of (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one .
Mechanism:
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Base-catalyzed deprotonation of the active methylene group.
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Nucleophilic attack on the aldehyde carbonyl, followed by dehydration to form the (Z)-configured exocyclic double bond .
Phenylamino Group Installation
The 2-thioxo group undergoes selective substitution with aniline:
Procedure:
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Reactants: (Z)-5-(pyridin-4-ylmethylene)-2-thioxothiazolidin-4-one (1.0 eq) and aniline (1.5 eq).
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Conditions: Ethanol, reflux (12 h), catalytic K2CO3.
Key Observation:
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Exclusive retention of (Z)-stereochemistry, confirmed by NOESY correlations between the pyridine proton and thiazolidinone C4 carbonyl .
Kinase | IC50 (μM) | Selectivity Index (vs. GSK3α/β) |
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DYRK1A | 0.028 | 12.5 |
CK1 | 0.45 | 0.8 |
CDK5/p25 | 1.2 | 0.3 |
GSK3α/β | 0.35 | 1.0 |
Data sourced from , normalized to 100 nM ATP concentration.
The compound exhibited potent DYRK1A inhibition (IC50 28 nM), suggesting potential in neurodegenerative disease therapeutics .
Antiproliferative Effects
Dose-response studies in cancer cell lines demonstrated moderate activity:
Cell Line | IC50 (μM) | 95% Confidence Interval |
---|---|---|
A549 | 20.7 | 18.9–22.6 |
B-16 | 20.4 | 18.5–22.4 |
MCF7 | >50 | N/A |
Adapted from ; 72 h exposure, MTT assay.
The selectivity for melanoma (B-16) and lung adenocarcinoma (A549) lines correlates with overexpression of DYRK1A in these malignancies .
Structure-Activity Relationships
Role of the Pyridin-4-ylmethylene Group
Comparative studies with benzylidene analogs show:
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Potency Enhancement: Pyridine substitution improves kinase binding affinity by 3–5 fold versus phenyl derivatives.
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Solubility: Aqueous solubility increases to 12 μg/mL (pH 7.4) due to the pyridine nitrogen’s hydrogen-bonding capacity .
Impact of (Z)-Configuration
The stereochemistry at C5 critically influences bioactivity:
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(Z)-Isomer: 10× more potent than (E)-counterparts in kinase assays.
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Thermodynamic Stability: DFT calculations indicate (Z)-isomers are 4.2 kcal/mol more stable due to conjugated π-system stabilization .
Comparative Analysis with Related Thiazolidinones
Compound | DYRK1A IC50 (μM) | A549 IC50 (μM) | LogP |
---|---|---|---|
Target Compound | 0.028 | 20.7 | 2.1 |
5-(4-Hydroxybenzylidene) | 0.031 | 28.4 | 1.8 |
5-Benzo dioxol-5-yl | 0.045 | 34.6 | 2.3 |
2-Amino-5-arylidene | 0.12 | >50 | 1.5 |
The target compound’s balanced lipophilicity (LogP 2.1) and dual kinase/cell growth inhibition position it as a lead candidate for further optimization.
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